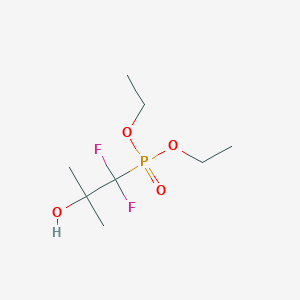

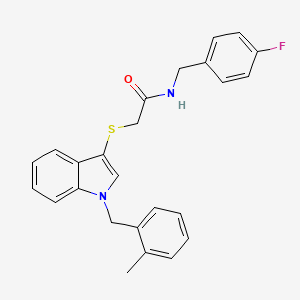

![molecular formula C20H16Cl2N2O2S2 B3006467 2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-48-9](/img/structure/B3006467.png)

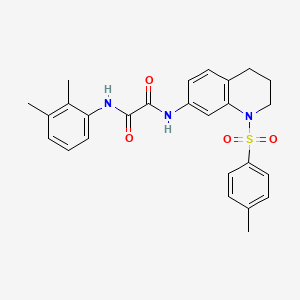

2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a chemically synthesized molecule that appears to be related to the class of thienopyrimidinones. These compounds are of interest due to their potential pharmacological properties, including analgesic and anti-inflammatory activities, as well as their structural characteristics which allow for a variety of non-covalent interactions within their molecular structure .

Synthesis Analysis

The synthesis of related thienopyrimidinones typically involves the condensation of substituted amino-thiophenes with isothiocyanates, followed by cyclization in the presence of an acid or base. For example, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was achieved by condensation of an enone with thiourea in the presence of KOH . Similarly, the synthesis of dihydrothieno[3,2-d]pyrimidin-4(3H)-ones can be achieved by aza-Wittig reactions followed by subsequent reactions with amines, phenols, or alcohols . These methods may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by the presence of a thienopyrimidinone core, which can adopt various conformations. For instance, the pyrimidine-2(1H)-thione rings can adopt a flattened boat conformation, and the orientation of substituents such as methoxyphenyl groups can be perpendicular to the pyrimidine ring, as observed in related compounds . The presence of substituents like dichlorobenzyl and methoxyphenyl groups can influence the overall molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions, particularly those involving their thione and thiol functionalities. For example, acylation reactions can be performed to yield acylthio derivatives, which can exhibit different biological activities . The reactivity of the sulfur atom in the thione or thiol group is a key aspect of the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The presence of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects can affect the compound's solubility, melting point, and crystalline structure . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry are commonly used to characterize these compounds and provide detailed information about their physical and chemical properties .

Applications De Recherche Scientifique

Antifungal Properties

- Research has shown that certain derivatives of this compound exhibit significant antifungal effects. For example, derivatives have been tested against fungi like Aspergillus terreus and Aspergillus niger, showing effective antifungal properties. The effectiveness of these compounds as antifungal agents suggests potential applications in medical and agricultural fields (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor Activity

- Some derivatives of this compound have been found to display potent antitumor activity. These compounds have been tested on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showing significant growth inhibition. This suggests its potential utility in developing new cancer therapies (Hafez & El-Gazzar, 2017).

Antiangiogenic Potential

- Studies also indicate the potential of this compound's derivatives as powerful antiangiogenic agents. Computational docking studies have shown significant results in binding affinity with VEGFR-2 kinase, a key target in angiogenesis, suggesting their use in treating diseases where angiogenesis plays a crucial role, such as certain cancers and eye diseases (Jafar & Hussein, 2021).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2S2/c1-26-17-5-3-2-4-16(17)24-19(25)18-15(8-9-27-18)23-20(24)28-11-12-6-7-13(21)14(22)10-12/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPCNZYVGIKMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

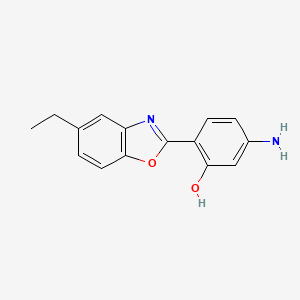

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

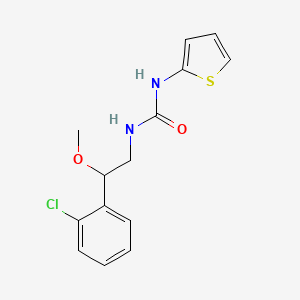

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

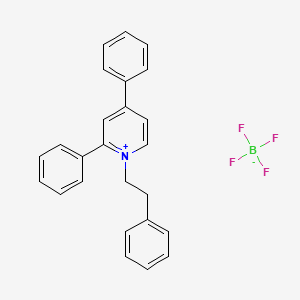

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)